molecular formula C19H28N2O4S B7697625 N-cyclopentyl-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide

N-cyclopentyl-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide

Cat. No. B7697625
M. Wt: 380.5 g/mol
InChI Key: XDPJXDYYJGNRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-cyclopentyl-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-2272 activates sGC by binding to the heme group of the enzyme, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have various biochemical and physiological effects. It induces vasodilation, reduces pulmonary arterial pressure, and improves cardiac function in cardiovascular diseases. It also improves erectile function by increasing penile blood flow. This compound 41-2272 has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for inflammatory disorders and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-2272 is a potent and selective activator of sGC, making it an ideal tool for studying the role of cGMP in various physiological processes. However, its limited solubility and stability in aqueous solutions can be a limitation for some experiments.

Future Directions

For research include studying its efficacy and safety in clinical trials, developing more stable and soluble analogs, and investigating its potential use in combination therapy with other drugs.

Synthesis Methods

N-cyclopentyl-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-2272 can be synthesized by the reaction of 4-cyclopentylbenzenesulfonyl chloride with 2-(4-methylpiperidin-1-yl)-2-oxoethylamine in the presence of triethylamine. The resulting product can be purified by column chromatography to obtain pure this compound 41-2272.

Scientific Research Applications

N-cyclopentyl-4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have beneficial effects in cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. This compound 41-2272 has also been studied for its potential use in treating cancer, neurodegenerative diseases, and inflammatory disorders.

properties

IUPAC Name

N-cyclopentyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-15-10-12-21(13-11-15)19(22)14-25-17-6-8-18(9-7-17)26(23,24)20-16-4-2-3-5-16/h6-9,15-16,20H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPJXDYYJGNRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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